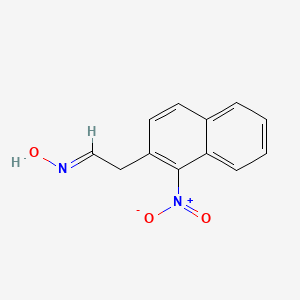

2-(1-Nitro-2-naphthyl)acetaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

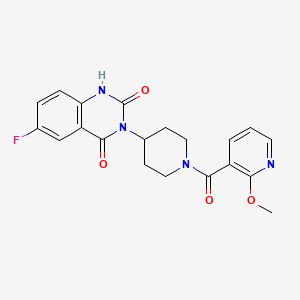

2-(1-Nitro-2-naphthyl)acetaldehyde oxime is a chemical compound with the molecular formula C12H10N2O3 . It is used for pharmaceutical testing .

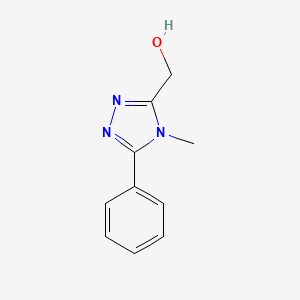

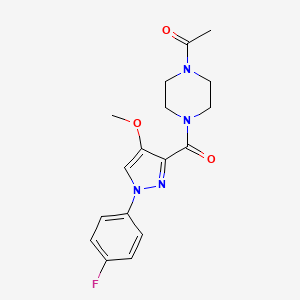

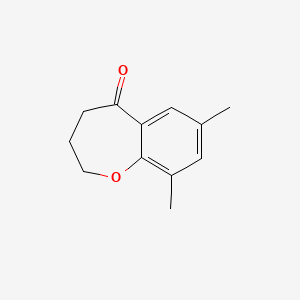

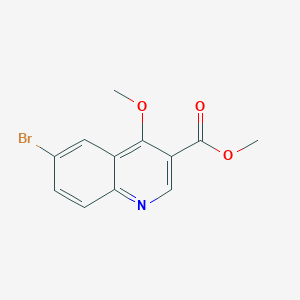

Molecular Structure Analysis

The molecular structure of 2-(1-Nitro-2-naphthyl)acetaldehyde oxime is characterized by a nitro group attached to a naphthyl ring, an acetaldehyde group, and an oxime functional group . The presence of these functional groups can influence the compound’s reactivity and properties.Chemical Reactions Analysis

Oximes, such as 2-(1-Nitro-2-naphthyl)acetaldehyde oxime, can undergo a variety of chemical reactions. For example, a carbon-centered radical can add preferentially to the carbon atom in the carbon–nitrogen double bond of an oxime ether . This reaction is regioselective, producing the more stable of the two possible adduct radicals .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1-Nitro-2-naphthyl)acetaldehyde oxime, such as its melting point, boiling point, and density, can be found in chemical databases .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Pathways

Research has demonstrated innovative synthetic pathways utilizing compounds similar to 2-(1-Nitro-2-naphthyl)acetaldehyde oxime. For instance, a study presented a one-pot synthesis method for creating isomeric naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine ring systems, showcasing the versatility of naphthaldehyde oximes in forming complex molecular structures through oxidative cyclisation processes (Supsana, Tsoungas, & Varvounis, 2000). Another study expanded on this by detailing the oxidation of 1-acyl-2-naphthol oximes to generate a variety of cyclic and dimeric structures, further underscoring the utility of these compounds in synthetic organic chemistry (Supsana, Tsoungas, Aubry, Skoulika, & Varvounis, 2001).

Photophysical Properties and Applications

The synthesis and characterization of organotin compounds derived from Schiff bases, including nitro-substituted naphthaldehyde derivatives, have shown potential applications in organic light-emitting diodes (OLEDs). These studies illustrate the role of nitro-substituted compounds in developing materials with significant photophysical properties, potentially useful in electronic and photonic devices (García-López et al., 2014).

Environmental and Analytical Chemistry

Compounds related to 2-(1-Nitro-2-naphthyl)acetaldehyde oxime have been explored for their environmental applications. For example, the complete oxidation of acetaldehyde to CO2 over a Pd/WO3 photocatalyst under light irradiation demonstrates the potential for these compounds in environmental cleanup and pollution control technologies (Arai et al., 2008). Additionally, the development of fluorescent probes for sensitive detection of carbonyl compounds highlights the importance of naphthaldehyde oximes in analytical chemistry, offering tools for monitoring environmental and biological samples (Houdier, Perrier, Defrancq, & Legrand, 2000).

Eigenschaften

IUPAC Name |

(NE)-N-[2-(1-nitronaphthalen-2-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-13-8-7-10-6-5-9-3-1-2-4-11(9)12(10)14(16)17/h1-6,8,15H,7H2/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOASFHRXAIWSGT-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])CC=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B2954625.png)

![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B2954626.png)

![5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2954636.png)

![2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide](/img/structure/B2954639.png)

![(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2954642.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2954644.png)